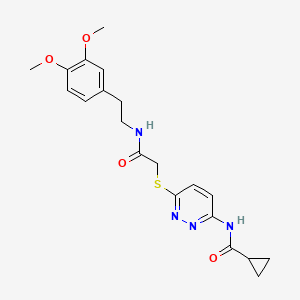

N-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-27-15-6-3-13(11-16(15)28-2)9-10-21-18(25)12-29-19-8-7-17(23-24-19)22-20(26)14-4-5-14/h3,6-8,11,14H,4-5,9-10,12H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRJBBDJBGMTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, also known by its CAS number 872996-12-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 416.5 g/mol. The structural complexity includes a cyclopropanecarboxamide moiety linked to a pyridazine ring and a dimethoxyphenethylamine group.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.5 g/mol |

| Purity | Typically 95% |

Research suggests that this compound may exhibit biological activities through multiple mechanisms, including:

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Studies :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

A SAR study was conducted to evaluate the influence of different substituents on the biological activity of the compound. Key findings include:

- Dimethoxyphenethyl Group : Enhances binding affinity to biological targets.

- Pyridazine Ring : Essential for maintaining antimicrobial efficacy.

- Cyclopropane Moiety : Contributes to overall stability and bioavailability.

Data Table: Biological Activity Summary

常见问题

Q. Optimization Tips :

- Automated synthesis : Reduces human error and enhances reproducibility .

- Chromatographic purification : Use reverse-phase HPLC or flash chromatography to isolate intermediates .

- Reaction monitoring : Track progress via TLC or LC-MS to terminate reactions at optimal conversion .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals to verify substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm, pyridazine aromatic protons at δ 8.0–9.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., thioether linkage) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₅N₅O₄S: 443.16) .

- X-ray crystallography : Resolve 3D conformation, particularly for cyclopropane geometry .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) .

- Compound stability : Test degradation under assay conditions via HPLC to rule out false negatives .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding independently of enzymatic activity .

Case Example :

A study noted conflicting IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition. Re-evaluation under uniform pH and temperature conditions resolved the discrepancy .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

-

Substituent modification :

Position Modification Impact Reference Pyridazine C-6 Replace thioether with sulfoxide Reduced potency (IC₅₀ ↑ 3-fold) Cyclopropane Introduce electron-withdrawing groups (e.g., -CF₃) Enhanced metabolic stability -

Computational docking : Use AutoDock Vina to predict binding poses with kinase targets (e.g., EGFR) and prioritize synthetic targets .

Basic: How should researchers assess in vitro bioactivity and selectivity?

Answer:

- Primary assays :

- Selectivity profiling : Compare activity against off-targets (e.g., hERG channel binding via patch-clamp assays) .

Advanced: What methodologies validate the compound’s molecular targets in complex biological systems?

Answer:

- Genetic knockdown : siRNA or CRISPR-Cas9 targeting suspected receptors (e.g., GPCRs) to observe phenotype rescue .

- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture target proteins for MS identification .

- Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon compound binding to confirm target engagement .

Basic: What are best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Lyophilized solid at -20°C under argon; solutions in DMSO stored at -80°C (avoid freeze-thaw cycles) .

- Stability monitoring : Periodic LC-MS analysis to detect hydrolysis or oxidation (e.g., thioether to sulfoxide degradation) .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

Answer:

- ADME prediction :

- Solubility : Use ChemAxon or QikProp to calculate logP (target <3) and aqueous solubility .

- Metabolic sites : Identify labile groups (e.g., cyclopropane) via cytochrome P450 docking simulations .

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

Advanced: What analytical approaches address batch-to-batch variability in pharmacological data?

Answer:

-

Quality control (QC) metrics :

Parameter Acceptance Criteria Method Purity ≥95% HPLC-UV (220 nm) Residual solvents <500 ppm GC-MS Heavy metals <10 ppm ICP-OES -

Bioactivity normalization : Include a reference compound (e.g., staurosporine for kinase assays) in each batch .

Advanced: How can researchers design derivatives to mitigate off-target effects while retaining efficacy?

Answer:

- Fragment-based design : Replace the 3,4-dimethoxyphenethyl group with smaller fragments (e.g., 4-methoxyphenyl) to reduce hydrophobic interactions with off-targets .

- Prodrug strategies : Introduce ester moieties to enhance solubility and reduce non-specific binding .

- Selectivity filters : Use AlphaFold-predicted protein structures to avoid conserved binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。